molecular formula C15H19BF2O4 B1421129 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester CAS No. 1334164-30-5

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Cat. No. B1421129
M. Wt: 312.12 g/mol
InChI Key: FWIZTURUCKHPCI-UHFFFAOYSA-N
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Description

“2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” is represented by the InChI code: 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ .


Chemical Reactions Analysis

Pinacol boronic esters, such as “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester”, are used in various chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” include a molecular weight of 276.14 , and a melting point of 60-65 °C . It has a linear formula of C6H4COOCH2CH3BO2C2(CH3)4 .

Scientific Research Applications

Applications in Organic Synthesis

  • Pinacol Rearrangement : The migratory aptitude of the ethoxycarbonyl group in the pinacol rearrangement has been studied, showing the potential use of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester in synthetic chemistry. The rearrangement revealed insights into the cyclization and fragmentation reactions, which can be significant in organic synthesis processes (Kagan et al., 1972).

  • Polymer Synthesis : This compound has been used in the synthesis of hyperbranched polythiophene, where its role was pivotal in achieving a controlled degree of branching via the catalyst-transfer Suzuki–Miyaura coupling reaction. This indicates its value in the development of novel polymeric materials with specific properties (Segawa et al., 2013).

  • Phosphorescence Properties : Interestingly, simple arylboronic esters, including derivatives of 2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This unique property opens avenues for their use in the development of organic phosphorescent materials (Shoji et al., 2017).

Catalysis and Reaction Development

  • Palladium-Catalyzed Cross-Coupling : The compound has been utilized in palladium-catalyzed cross-coupling reactions, specifically in the synthesis of unsymmetrical 1,3-dienes. This showcases its role in creating complex molecular structures, crucial in organic synthesis (Takagi et al., 2002).

  • Borylation of Aryl Halides : In a study on the borylation of aryl halides, this ester was used as a key component, indicating its importance in the direct synthesis of other boronic acid pinacol esters, a fundamental reaction in organometallic chemistry (Pandarus et al., 2014).

Advanced Materials and Applications

  • Synthesis of Functional Polymers : The compound was involved in the synthesis of boronate-terminated π-conjugated polymers, indicating its role in the development of new materials with specific electronic properties, which can be applied in electronics and nanotechnology (Nojima et al., 2016).

  • Preparation of Fluorinated Alkenylboronic Esters : A novel method for the synthesis of fluorinated alkenylboronic esters via Cu-catalyzed stereoselective borylation utilized this compound, highlighting its potential in the development of fluorine-containing organic compounds (Zhang et al., 2017).

Safety And Hazards

“2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester” should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki-Miyaura coupling . The development of more efficient and versatile methods for their synthesis and use in chemical reactions is an active area of research .

properties

IUPAC Name

ethyl 4,5-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O4/c1-6-20-13(19)9-7-11(17)12(18)8-10(9)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIZTURUCKHPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethoxycarbonyl)-4,5-difluorophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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